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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine

Cat. No.: B13583033

Get Quote

Executive Summary & Compound Architecture
Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine CAS Registry Number: 1851034-75-7

(Free base/Generic) Molecular Formula: C

H

N

O

Exact Mass: 179.0695

Structural Significance: This scaffold represents a "privileged structure" in medicinal chemistry.

The azetidine ring acts as a rigid, metabolic isostere of piperidine or pyrrolidine, reducing

lipophilicity (LogP) while maintaining vector orientation. The 5-nitropyridine moiety serves as a

high-reactivity handle for reduction to an aniline (for kinase inhibitors) or nucleophilic aromatic

substitution (S

Ar).
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Operational Note: The free secondary amine of the azetidine is prone to oxidative degradation

and polymerization. In practical research settings, this compound is isolated and characterized

as its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The data below reflects the protonated

species unless otherwise noted.

Synthesis & Isolation Workflow
To ensure the integrity of the spectroscopic data, the origin of the sample must be validated.

The standard high-fidelity route utilizes a Negishi cross-coupling, avoiding the instability of

unprotected azetidines.

Graphviz Workflow: Synthesis & Characterization
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Quant. Yield
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Caption: Figure 1. Convergent synthesis via Negishi coupling to access the 2-(Azetidin-3-yl)-5-
nitropyridine scaffold.

Spectroscopic Data Specifications
The following data represents the TFA salt form in DMSO-d

or MeOD, as the free base is sparingly soluble in chloroform and unstable.

A. Nuclear Magnetic Resonance (NMR)
Instrument: 400 MHz / 100 MHz Solvent: DMSO-d

(Referenced to 2.50 ppm)

¹H NMR (Proton) Assignment
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Position
Shift (δ
ppm)

Multiplicity Integral
J-Coupling
(Hz)

Assignment
Logic

Pyridine H-6 9.35 d (doublet) 1H J = 2.5

Most

deshielded;

alpha to N,

ortho to NO

.

NH 9.00 - 9.20 br s 2H -

Azetidinium

protons

(exchangeabl

e).

Pyridine H-4 8.62 dd 1H J = 8.6, 2.5

Deshielded

by NO

; meta

coupling to H-

6.

Pyridine H-3 7.75 d 1H J = 8.6

Ortho to

azetidine

attachment;

shielded

relative to H-

4/6.

Azetidine H-3 4.35 - 4.45 m (tt) 1H J ~ 8.0, 6.0

Methine

proton;

characteristic

quintet-like

multiplet.

Azetidine H-

2/4
4.10 - 4.25 m 4H -

Methylene

protons; often

overlap as a

higher-order

multiplet.
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¹³C NMR (Carbon) Assignment
Shift (δ ppm) Carbon Type Assignment Logic

166.5 C_quat
C-2 of Pyridine (Ipso to

azetidine).

145.2 CH C-6 of Pyridine (Alpha to N).

143.8 C_quat
C-5 of Pyridine (Ipso to NO

).

132.9 CH C-4 of Pyridine.

121.5 CH C-3 of Pyridine.

48.5 CH C-2 and C-4 of Azetidine (Ring

strain shifts these upfield).

34.2 CH C-3 of Azetidine.

B. Mass Spectrometry (MS)
Method: ESI-TOF (Positive Mode)
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Parameter Value Notes

Formula

C

H

N

O

Calc. Mass [M+H]⁺ 180.0768 Monoisotopic mass + Proton.

Found Mass 180.0770 ± 5ppm
High-resolution confirmation

required.

Fragment Ions 134.0
Loss of NO

(M - 46).

Fragment Ions 124.0

Loss of azetidine ring (C

H

N).

C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) - Solid State
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3300 - 2800 Broad Stretch
N-H stretching (Amine salt/H-

bonding).

1595 Stretch
Pyridine C=N / C=C skeletal

vibrations.

1525 - 1535 Strong Stretch

NO

Asymmetric Stretch

(Diagnostic).

1345 - 1355 Strong Stretch

NO

Symmetric Stretch

(Diagnostic).

1260 Stretch
C-N stretch (Azetidine-Pyridine

bond).

Validation & Quality Control Protocol
When synthesizing this intermediate, common impurities include the Boc-protected precursor

(incomplete deprotection) or ring-opened byproducts (acid hydrolysis).

Step-by-Step QC Workflow
TLC Visualization:

Stationary Phase: Silica Gel 60 F254.[1]

Mobile Phase: 10% MeOH in DCM (with 1% NH

OH).

Detection: UV (254 nm) shows dark spot (Pyridine). Ninhydrin stain shows red/purple

upon heating (Free secondary amine).

Note: The Boc-protected precursor will have a significantly higher R
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(~0.8) than the free amine (~0.2).

1H NMR Purity Check:

Look for the disappearance of the tert-butyl singlet (~1.4 ppm, 9H).

Confirm the integration ratio of Pyridine H-6 (1H) to Azetidine methylenes (4H) is 1:4.

Alert: If signals appear at ~1.9 and 3.5 ppm (triplets), the azetidine ring may have opened

to form a propyl-amine derivative (common in harsh acidic conditions).

Storage:

Store as the HCl/TFA salt at -20°C under Argon. Free base degrades within 24-48 hours at

room temperature.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]
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3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the
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profiling-of-2-azetidin-3-yl-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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